molecular formula C11H13NO4 B3003514 1-(furan-2-carbonyl)piperidine-3-carboxylic Acid CAS No. 436093-09-3

1-(furan-2-carbonyl)piperidine-3-carboxylic Acid

Cat. No.: B3003514
CAS No.: 436093-09-3
M. Wt: 223.228
InChI Key: JJTYFIFTNRNBSS-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H13NO4 It is characterized by the presence of a furan ring attached to a piperidine ring, which in turn is connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with piperidine-3-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and piperidine moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Furan-2-carbonyl)piperidine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-3-carbonyl)piperidine-3-carboxylic acid
  • 1-(furan-2-carbonyl)piperidine-2-carboxylic acid
  • 1-(furan-2-carbonyl)piperidine-4-carboxylic acid

Uniqueness

1-(Furan-2-carbonyl)piperidine-3-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the furan ring and the carboxylic acid group on the piperidine ring can significantly influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-(furan-2-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-10(9-4-2-6-16-9)12-5-1-3-8(7-12)11(14)15/h2,4,6,8H,1,3,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTYFIFTNRNBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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